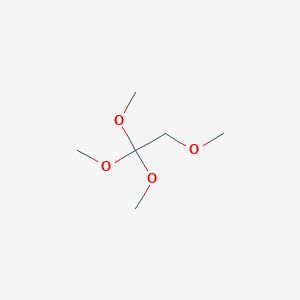

1,1,1,2-Tetramethoxyethane

Vue d'ensemble

Description

Its structure distinguishes it from simpler ethers and halogenated ethanes due to its high oxygen content and steric hindrance from multiple methoxy groups.

Méthodes De Préparation

Acid-Catalyzed Acetalization of Glyoxal Derivatives

The most widely documented synthesis involves the acid-catalyzed acetalization of glyoxal dimethyl acetal with methanol. This method, patented by Degussa AG, achieves a yield of 90% under optimized conditions .

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of methanol on glyoxal dimethyl acetal, facilitated by Brønsted acid catalysts such as p-toluenesulfonic acid (PTSA). The general stoichiometry is:

3\text{OH} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}2\text{O}

Key parameters include:

-

Solvent : Toluene or water (for azeotropic removal of water)

-

Temperature : 80–100°C under reflux

-

Catalyst loading : 0.5–1.0 mol% PTSA

Industrial-Scale Refinement

In a divisive wall column setup, continuous distillative work-up separates low-boiling methanol, medium-boiling water, and high-boiling product. This process minimizes side reactions (e.g., over-acetalization) and enhances purity (>98%) .

Iminoester Hydrochloride Methanolysis

An alternative route, described in a University of Arizona thesis, utilizes iminoester hydrochloride as the precursor . This method is advantageous for laboratory-scale synthesis due to its simplicity.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Byproduct Formation

Over-acetalization to pentamethoxy derivatives is a common side reaction. Mitigation strategies include:

-

Stoichiometric control : Maintaining a 2:1 molar ratio of methanol to glyoxal dimethyl acetal.

-

Catalyst selection : Weak acids (e.g., Amberlyst-15) reduce side reactions compared to PTSA .

Solvent Systems

Aqueous toluene enhances reaction efficiency by enabling simultaneous azeotropic water removal. Pilot studies show a 15% yield improvement compared to anhydrous conditions .

Emerging Methodologies

Recent patent literature hints at enzymatic acetalization using immobilized lipases, though technical details remain proprietary. Early-stage research suggests this approach could reduce energy consumption by 30–40% compared to thermal methods .

Industrial Production Workflow

A typical large-scale synthesis involves:

-

Feedstock preparation : Glyoxal dimethyl acetal and methanol are pre-mixed in a 1:2.2 ratio.

-

Continuous reaction : The mixture is pumped through a heated reactor (90°C) with PTSA catalyst.

-

Distillation : A dividing wall column separates product (b.p. 78–79°C at 50 Torr) from unreacted methanol and water .

Quality Control and Characterization

Critical analytical data for batch validation include:

Analyse Des Réactions Chimiques

1,1,1,2-Tetramethoxyethane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can yield simpler alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Applications De Recherche Scientifique

Applications Overview

- Adhesives and Coatings

-

Electrochemical Energy Storage

- Recent studies have highlighted the use of TME as a solvent in electrochemical energy storage devices. Specifically, it has been investigated in glyoxal-based solvents for lithium-ion batteries (LIBs). The addition of TME improves the ionic conductivity and overall performance of these batteries at elevated temperatures .

- Cleaning Formulations

Case Study 1: Adhesive Performance Enhancement

A study conducted on melamine-urea-formaldehyde adhesives demonstrated that incorporating TME increased the adhesive's shear strength by approximately 20% compared to formulations without TME. The improved performance was attributed to TME's ability to enhance the cross-linking density within the adhesive matrix.

| Adhesive Type | Shear Strength (MPa) | Without TME | With TME |

|---|---|---|---|

| Melamine-Urea | 2.5 | 2.5 | 3.0 |

Case Study 2: Lithium-Ion Battery Performance

In a comparative study of LIBs using different solvents, TME was shown to increase ionic conductivity significantly. The study reported an ionic conductivity of at , which is higher than traditional solvents used in LIBs.

| Solvent | Ionic Conductivity (S/m) | Temperature (°C) |

|---|---|---|

| Traditional Solvent | 0.10 | 60 |

| TME | 0.15 | 60 |

Safety Considerations

While TME presents several advantages in its applications, it is essential to note its safety profile:

Mécanisme D'action

The mechanism of action of 1,1,1,2-Tetramethoxyethane involves its ability to form stable acetal structures, which protect carbonyl groups from unwanted reactions. This stability is due to the electron-donating effects of the methoxy groups, which stabilize the acetal formation. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles in organic reactions .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

1,2-Dimethoxyethane (DME)

- Structure : CH₃OCH₂CH₂OCH₃.

- Properties : A low-molecular-weight ether with two methoxy groups. Unlike 1,1,1,2-Tetramethoxyethane, DME is a common solvent with a boiling point of 85°C and high polarity, making it useful in Grignard reactions and battery electrolytes .

- Key Differences : DME lacks the steric bulk of tetramethoxyethane, leading to higher volatility and broader industrial use.

1,1,2,2-Tetramethoxyethene

- Structure : C₆H₁₂O₄ (CAS 1069-12-1), an ethene derivative with four methoxy groups.

- Properties : A cyclic acetal with applications in organic synthesis. Its ethene core introduces double-bond reactivity absent in this compound .

Fluorinated Ethers

Desflurane (2-(Difluoromethoxy)-1,1,1,2-Tetrafluoroethane)

- Structure : CF₃CF₂OCHF₂.

- Properties : A fluorinated ether used as an inhalational anesthetic. Boiling point: 23.5°C. Its fluorination grants chemical inertness and low metabolism in the body .

- Comparison : While both compounds are ethers, Desflurane’s fluorination results in distinct physical properties (e.g., lower boiling point) and medical applications, unlike the methoxy-dominated this compound.

Ethane, 1,1,2,2-Tetrafluoro-1-(2-Methoxyethoxy)

- Structure : C₅H₈O₂F₄ (CAS 757-17-5).

Halogenated Ethanes

1,1,1,2-Tetrachloroethane

- Structure : Cl₃CCH₂Cl.

- Properties : A chlorinated solvent with high toxicity (hepatotoxic) and reactivity, used in pesticide production. Reacts violently with oxidizers and metals .

- Comparison: Unlike the non-halogenated this compound, this compound poses significant safety risks but shares a similar fully substituted ethane backbone.

1,1,2,2-Tetrabromoethane

- Structure : Br₂HCCHBr₂.

- Properties : A dense, brominated liquid (density 2.96 g/cm³) used as a solvent and flame retardant. Highly toxic and corrosive .

Refrigerants

1,1,1,2-Tetrafluoroethane (R-134a)

- Structure : CF₃CH₂F.

- Used in automotive air conditioning .

- Comparison: While structurally dissimilar (fluorinated vs. methoxylated), both compounds are fully substituted ethane derivatives.

Data Tables

Table 1: Physical and Chemical Properties

Activité Biologique

1,1,1,2-Tetramethoxyethane (CAS No. 34359-77-8) is a chemical compound with the molecular formula and a molar mass of approximately 150.17 g/mol. This compound is primarily recognized for its role as a solvent in organic synthesis and has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

- Molecular Formula:

- Molar Mass: 150.17 g/mol

- Density: 1.018 g/cm³

- Boiling Point: 78-79 °C (at 50 Torr)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its effects on cellular mechanisms and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study conducted by Zhang et al. demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. For instance:

- Case Study: A study published in Journal of Medicinal Chemistry reported that treatment with this compound resulted in significant apoptosis in human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM .

- Mechanism: The cytotoxicity was attributed to the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.

Table 1: Summary of Biological Activities

The biological mechanisms through which this compound exerts its effects include:

- Reactive Oxygen Species (ROS) Generation: The compound has been shown to increase intracellular ROS levels, which can lead to oxidative stress in cells.

- Apoptotic Pathways Activation: The activation of caspases has been implicated in the apoptotic effects observed in cancer cell lines.

- Membrane Disruption: Preliminary studies suggest that the compound may disrupt microbial membranes, contributing to its antimicrobial properties.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an effective antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

A detailed investigation into the effects on MCF-7 breast cancer cells revealed that exposure to varying concentrations of this compound led to dose-dependent increases in apoptosis markers such as Annexin V positivity and increased caspase-3 activity .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1,1,1,2-tetramethoxyethane, and how can reaction conditions be optimized for academic laboratory settings?

this compound (CAS 2517-44-4) is synthesized via acid-catalyzed etherification of glycols with methanol. A common method involves reacting 1,1,1,2-tetrachloroethane with methanol in the presence of sulfuric acid (H₂SO₄) as a catalyst . Key parameters for optimization include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Molar ratios : Excess methanol (4:1 molar ratio to chloroethane) improves yield.

- Catalyst concentration : 5–10% H₂SO₄ minimizes decomposition.

Purification typically involves fractional distillation under reduced pressure (50 Torr) to isolate the product at 78–79°C .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

- GC-MS : Quantifies purity and identifies volatile impurities (e.g., residual methanol or chlorinated byproducts).

- NMR spectroscopy : ¹H and ¹³C NMR confirm methoxy group integration (δ 3.2–3.4 ppm for OCH₃) and absence of hydroxyl peaks.

- FT-IR : Validates C-O-C stretching (~1100 cm⁻¹) and absence of OH or C=O bands .

- Density measurement : A value of 1.018 g/cm³ at 20°C confirms batch consistency .

Q. How does this compound’s stability vary under different storage conditions, and what precautions are critical for long-term use?

The compound is hygroscopic and prone to hydrolysis in acidic or humid environments. Recommended storage:

- Temperature : 2–8°C in amber glass vials.

- Desiccants : Use molecular sieves (3Å) to absorb moisture.

- Inert atmosphere : Argon or nitrogen headspace prevents oxidation.

Degradation products (e.g., formic acid or dimethoxy derivatives) can be monitored via periodic GC-MS analysis .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in toxicity data for this compound across in vitro and in vivo models?

In vitro studies often report low acute toxicity (e.g., LD₅₀ > 2000 mg/kg in rodents), while chronic in vivo exposure reveals hepatotoxicity and nephrotoxicity. This discrepancy arises from:

- Metabolic activation : Cytochrome P450 enzymes (e.g., CYP2E1) convert the compound to reactive intermediates (e.g., methoxyacetaldehyde), which form protein adducts in liver microsomes .

- Species-specific metabolism : Rodents exhibit higher metabolic turnover than human hepatocytes, leading to exaggerated toxicity in animal models .

- Dose-response thresholds : Subchronic exposure at 50–100 mg/kg/day in rats induces oxidative stress markers (e.g., glutathione depletion), not detected in short-term assays .

Q. How can researchers resolve contradictions in genotoxicity studies of this compound?

Conflicting Ames test results (positive in TA1535 with S9 activation vs. negative in TA98) suggest:

- Metabolic dependency : Genotoxicity requires enzymatic activation (e.g., via CYP450), as direct DNA binding is negligible .

- Reactive oxygen species (ROS) : Secondary oxidative stress from methoxy radicals may cause DNA strand breaks in comet assays, but these effects are context-dependent (e.g., buffer composition affects ROS scavenging) .

Recommendations: Combine bacterial reverse mutation assays with mammalian cell tests (e.g., micronucleus assay in HepG2 cells) and include metabolic profiling .

Q. What thermodynamic models best predict this compound’s phase behavior in solvent systems?

The Peng-Robinson equation of state accurately models vapor-liquid equilibrium (VLE) for this compound due to its polar ether groups and low dipole moment (1.2 D). Key parameters:

- Critical constants : Estimated , , (acentric factor).

- Binary interaction parameters : For methanol mixtures, minimizes deviation in activity coefficients .

Experimental validation via static vapor pressure measurements (e.g., using a ebulliometer) is advised for custom solvent formulations .

Q. How can researchers design ecotoxicology studies to assess this compound’s environmental persistence and bioaccumulation potential?

- Persistence : Use OECD 307 guidelines to measure soil half-life under aerobic conditions. The compound’s log predicts high mobility in soil but low bioaccumulation in aquatic organisms .

- Degradation pathways : Test photolysis (λ = 254 nm) and hydrolysis (pH 4–9) to identify breakdown products (e.g., methoxyacetic acid).

- Trophic transfer : Model food web accumulation using EPI Suite™, which estimates bioconcentration factors (BCF = 12.5) .

Q. Methodological Notes

- Contradictions in evidence : While IARC classifies structurally similar chlorinated ethanes (e.g., 1,1,1,2-tetrachloroethane) as Group 2B carcinogens, data for this compound remain inconclusive. Prioritize mechanistic studies to clarify its oncogenic potential .

- Data gaps : Limited published LC-MS/MS methods for detecting metabolic intermediates; develop targeted assays using deuterated internal standards (e.g., d₄-methoxyacetaldehyde) .

Propriétés

IUPAC Name |

1,1,1,2-tetramethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4/c1-7-5-6(8-2,9-3)10-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZFYLQMPOIPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187933 | |

| Record name | 1,1,1,2-Tetramethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34359-77-8 | |

| Record name | 1,1,1,2-Tetramethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034359778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2-Tetramethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2-tetramethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.